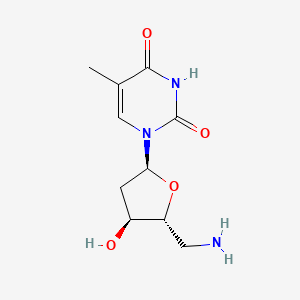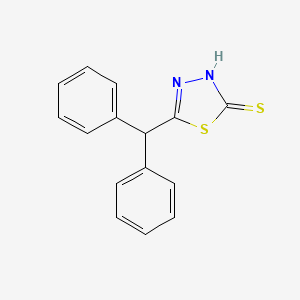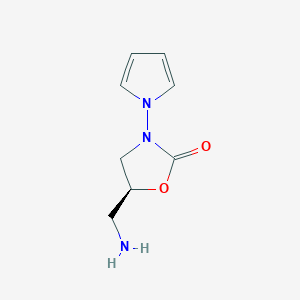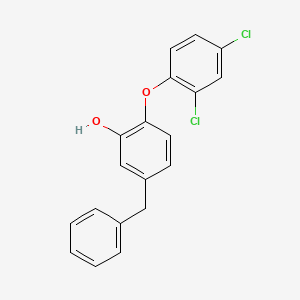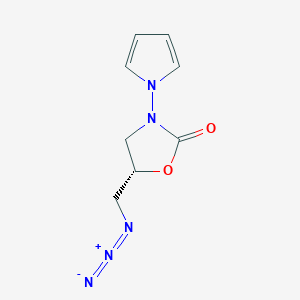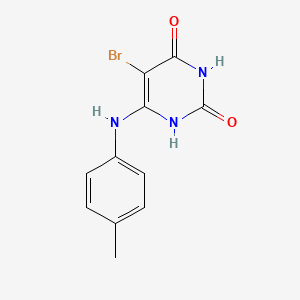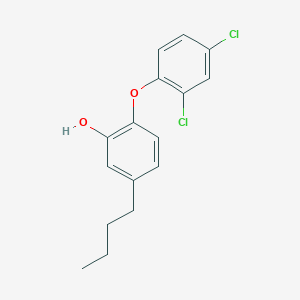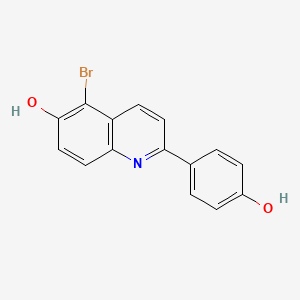
5-Bromo-2-(4-hydroxy-phenyl)-quinolin-6-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-Bromo-2-(4-hidroxi-fenil)-quinolin-6-ol es un compuesto químico que pertenece a la familia de las quinolinas. Los derivados de la quinolina son conocidos por sus diversas actividades biológicas y se han estudiado ampliamente por sus posibles aplicaciones terapéuticas. La presencia de un átomo de bromo y un grupo hidroxi-fenilo en la estructura de este compuesto contribuye a sus propiedades químicas únicas y a su reactividad.
Métodos De Preparación
Rutas sintéticas y condiciones de reacción
Un método común es la bromación electrófila de 2-(4-hidroxi-fenil)-quinolin-6-ol utilizando bromo en una mezcla de disolventes de diclorometano anhidro y metanol . La reacción se lleva a cabo en condiciones controladas para asegurar una bromación selectiva en la posición deseada.
Métodos de producción industrial
La producción industrial de este compuesto puede implicar reacciones de bromación a gran escala utilizando reactores automatizados para asegurar una calidad y un rendimiento consistentes. El uso de técnicas de purificación avanzadas, como la recristalización y la cromatografía, es esencial para obtener productos de alta pureza adecuados para aplicaciones posteriores.
Análisis De Reacciones Químicas
Tipos de reacciones
5-Bromo-2-(4-hidroxi-fenil)-quinolin-6-ol experimenta varias reacciones químicas, entre ellas:
Oxidación: El grupo hidroxi puede oxidarse para formar derivados de quinona.
Reducción: El átomo de bromo puede reducirse para formar productos deshalogenados.
Sustitución: El átomo de bromo puede sustituirse por otros nucleófilos, como aminas o tioles.
Reactivos y condiciones comunes
Oxidación: Los agentes oxidantes comunes incluyen permanganato de potasio y peróxido de hidrógeno.
Reducción: Se utilizan agentes reductores como el borohidruro de sodio o el hidruro de litio y aluminio.
Sustitución: Las reacciones de sustitución nucleófila a menudo utilizan reactivos como la azida de sodio o la tiourea en condiciones suaves.
Productos principales
Oxidación: Derivados de quinona.
Reducción: Derivados de quinolina deshalogenados.
Sustitución: Diversos derivados de quinolina sustituidos dependiendo del nucleófilo utilizado.
Aplicaciones Científicas De Investigación
Química: Se utiliza como bloque de construcción para la síntesis de moléculas más complejas.
Biología: Se investiga por sus propiedades antimicrobianas y antifúngicas.
Medicina: Se explora su potencial como agente anticancerígeno debido a su capacidad para inhibir la proliferación celular.
Industria: Se utiliza en el desarrollo de nuevos materiales con propiedades electrónicas y ópticas específicas.
Mecanismo De Acción
El mecanismo de acción de 5-Bromo-2-(4-hidroxi-fenil)-quinolin-6-ol implica su interacción con dianas moleculares específicas. El grupo hidroxi-fenilo puede formar enlaces de hidrógeno con macromoléculas biológicas, mientras que el átomo de bromo puede participar en enlaces halógenos. Estas interacciones pueden modular la actividad de enzimas y receptores, dando lugar a varios efectos biológicos. El compuesto también puede interferir con las vías de señalización celular, contribuyendo a su potencial terapéutico.
Comparación Con Compuestos Similares
Compuestos similares
- 5-Bromo-2-(4-metoxi-fenil)-quinolin-6-ol
- 5-Bromo-2-(4-cloro-fenil)-quinolin-6-ol
- 5-Bromo-2-(4-etil-fenil)-quinolin-6-ol
Singularidad
5-Bromo-2-(4-hidroxi-fenil)-quinolin-6-ol es único debido a la presencia del grupo hidroxi, que aumenta su capacidad de formar enlaces de hidrógeno y aumenta su solubilidad en ambientes acuosos. Esta propiedad puede mejorar su biodisponibilidad y eficacia en los sistemas biológicos en comparación con compuestos similares con diferentes sustituyentes.
Propiedades
Fórmula molecular |
C15H10BrNO2 |
|---|---|
Peso molecular |
316.15 g/mol |
Nombre IUPAC |
5-bromo-2-(4-hydroxyphenyl)quinolin-6-ol |
InChI |
InChI=1S/C15H10BrNO2/c16-15-11-5-6-12(9-1-3-10(18)4-2-9)17-13(11)7-8-14(15)19/h1-8,18-19H |
Clave InChI |
BLXVDNNULRNBGB-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=CC=C1C2=NC3=C(C=C2)C(=C(C=C3)O)Br)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


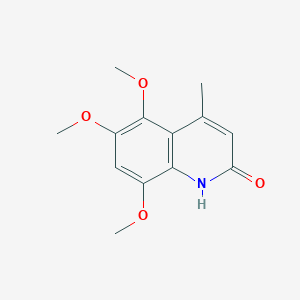


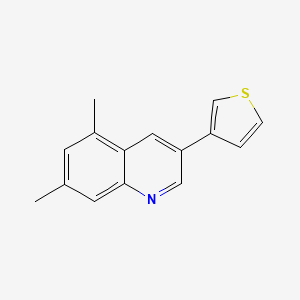
![5-[4-(Pyridin-4-ylmethyl)phenyl]-1H-indole](/img/structure/B10844646.png)
![5-[(2-Methyl-4-thiazolyl)ethynyl]pyrimidine](/img/structure/B10844649.png)
